![molecular formula C19H23NO B15172245 3-Methyl-2-{[(3S)-1-phenylhex-5-en-3-yl]amino}phenol CAS No. 922191-46-6](/img/structure/B15172245.png)
3-Methyl-2-{[(3S)-1-phenylhex-5-en-3-yl]amino}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-{[(3S)-1-phenylhex-5-en-3-yl]amino}phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its complex structure, which includes a phenol moiety substituted with a methyl group and an amino group attached to a chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-{[(3S)-1-phenylhex-5-en-3-yl]amino}phenol typically involves multi-step organic reactions. One common method involves the nucleophilic aromatic substitution of a halogenated phenol with an amine. The reaction conditions often require a base to deprotonate the amine, facilitating its attack on the aromatic ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-{[(3S)-1-phenylhex-5-en-3-yl]amino}phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines and other reduced derivatives.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
3-Methyl-2-{[(3S)-1-phenylhex-5-en-3-yl]amino}phenol has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, adhesives, and coatings due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-Methyl-2-{[(3S)-1-phenylhex-5-en-3-yl]amino}phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other non-covalent interactions, while the amino group can form covalent bonds with nucleophilic sites in biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenol: The simplest phenol, lacking the methyl and amino substituents.
2-Aminophenol: Similar structure but without the methyl group.
3-Methylphenol: Similar structure but without the amino group.
Uniqueness
3-Methyl-2-{[(3S)-1-phenylhex-5-en-3-yl]amino}phenol is unique due to its combination of functional groups and chiral center, which confer specific chemical reactivity and biological activity not found in simpler phenols or amines.
Properties
CAS No. |
922191-46-6 |
|---|---|
Molecular Formula |
C19H23NO |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
3-methyl-2-[[(3S)-1-phenylhex-5-en-3-yl]amino]phenol |
InChI |
InChI=1S/C19H23NO/c1-3-8-17(14-13-16-10-5-4-6-11-16)20-19-15(2)9-7-12-18(19)21/h3-7,9-12,17,20-21H,1,8,13-14H2,2H3/t17-/m1/s1 |
InChI Key |
RPUVLGJMUKBOMR-QGZVFWFLSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)O)N[C@@H](CCC2=CC=CC=C2)CC=C |
Canonical SMILES |
CC1=C(C(=CC=C1)O)NC(CCC2=CC=CC=C2)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


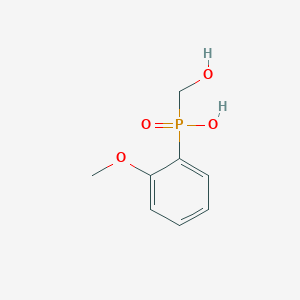
methanone](/img/structure/B15172163.png)
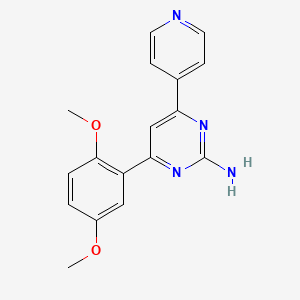
![(10S,11R,15S,16R)-16-benzoyl-5-chloro-8-methyl-13-naphthalen-2-yl-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B15172186.png)
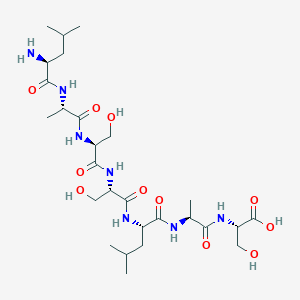
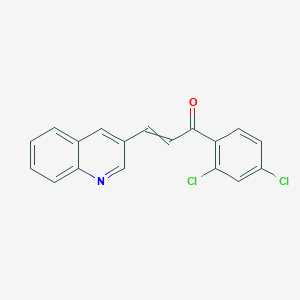

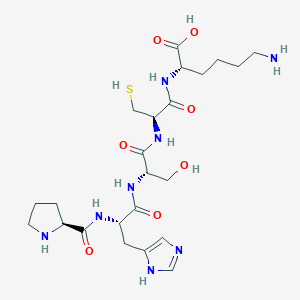
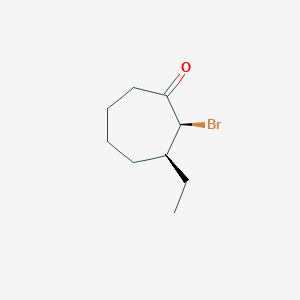

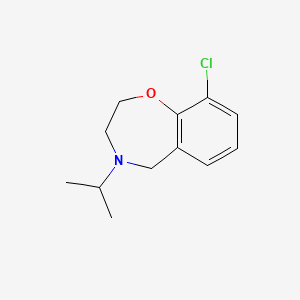
![(6S)-6-[4-(Benzyloxy)phenyl]morpholin-3-one](/img/structure/B15172241.png)
![5,11-Bis(benzyloxy)-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-8-ol](/img/structure/B15172252.png)

